molecular formula C12H17BrN2O2 B8198089 Tert-butyl ((5-bromopyridin-3-yl)methyl)(methyl)carbamate CAS No. 317358-81-9

Tert-butyl ((5-bromopyridin-3-yl)methyl)(methyl)carbamate

Cat. No.: B8198089
CAS No.: 317358-81-9
M. Wt: 301.18 g/mol
InChI Key: DWVAJTGGRZJMFM-UHFFFAOYSA-N
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Description

Tert-butyl ((5-bromopyridin-3-yl)methyl)(methyl)carbamate is an organic compound with the molecular formula C12H17BrN2O2. It is a derivative of pyridine, featuring a bromine atom at the 5-position and a tert-butyl carbamate group. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((5-bromopyridin-3-yl)methyl)(methyl)carbamate typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Formation of the Carbamate Group: The brominated pyridine is then reacted with tert-butyl chloroformate (Boc-Cl) and a base such as triethylamine (Et3N) to form the tert-butyl carbamate group.

    Methylation: The final step involves the methylation of the carbamate nitrogen using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom, depending on the reagents and conditions used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Substitution: Sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.

Major Products:

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: Pyridine N-oxides.

    Reduction: Dehalogenated pyridines.

    Hydrolysis: Corresponding amines and carbon dioxide.

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.

    Biological Probes: Used in the design of probes for studying biological processes at the molecular level.

Industry:

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

    Agrochemicals: Explored for its potential use in the development of new agrochemical products.

Mechanism of Action

The mechanism by which tert-butyl ((5-bromopyridin-3-yl)methyl)(methyl)carbamate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromine atom and carbamate group play crucial roles in binding to the target sites, influencing the compound’s potency and selectivity.

Comparison with Similar Compounds

  • Tert-butyl ((5-chloropyridin-3-yl)methyl)(methyl)carbamate
  • Tert-butyl ((5-fluoropyridin-3-yl)methyl)(methyl)carbamate
  • Tert-butyl ((5-iodopyridin-3-yl)methyl)(methyl)carbamate

Comparison:

  • Reactivity: The presence of different halogens (bromine, chlorine, fluorine, iodine) affects the reactivity and the types of reactions the compound can undergo. Bromine is more reactive than chlorine and fluorine but less reactive than iodine.
  • Applications: Each halogenated derivative may have unique applications based on its reactivity and interaction with biological targets. For example, the bromine derivative might be more suitable for certain substitution reactions, while the iodine derivative could be better for radiolabeling in biological studies.

Tert-butyl ((5-bromopyridin-3-yl)methyl)(methyl)carbamate stands out due to its balanced reactivity and versatility in various chemical and biological applications.

Properties

IUPAC Name

tert-butyl N-[(5-bromopyridin-3-yl)methyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15(4)8-9-5-10(13)7-14-6-9/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVAJTGGRZJMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001162839
Record name 1,1-Dimethylethyl N-[(5-bromo-3-pyridinyl)methyl]-N-methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317358-81-9
Record name 1,1-Dimethylethyl N-[(5-bromo-3-pyridinyl)methyl]-N-methylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317358-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(5-bromo-3-pyridinyl)methyl]-N-methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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